cypate-[(RGD)4-NH2]1
Description
Fundamental Role of Integrin Receptors in Cellular Physiology and Pathogenesis
Integrins are a family of heterodimeric transmembrane receptors, composed of noncovalently associated α and β subunits, that mediate crucial cell-cell and cell-extracellular matrix (ECM) interactions. aacrjournals.org These interactions are fundamental to regulating key biological processes, including cell migration, proliferation, differentiation, and apoptosis. aacrjournals.org The integrin family in mammals consists of 24 distinct members, arising from various combinations of 18 α and 8 β subunits. aacrjournals.org While many integrins are widely expressed in adult tissues, the expression of certain integrins, like αvβ3, is more restricted. nih.gov
Integrin αvβ3 is a receptor for numerous ECM proteins that contain the Arg-Gly-Asp (RGD) recognition sequence, such as vitronectin, fibronectin, and fibrinogen. aacrjournals.orgembopress.org Its expression is particularly abundant on angiogenic endothelial cells within remodeling and pathological tissues, but it is not typically found in resting endothelial cells or most normal organs. nih.govnih.gov This upregulation is critical for the growth and survival of newly forming blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. nih.govresearchgate.net
Furthermore, elevated expression of integrin αvβ3 has been identified on the cells of various types of tumors, where it plays a significant role in tumor progression, invasion, and the development of metastases. aacrjournals.orgnih.govnih.gov For instance, high levels of αvβ3 are associated with tumor aggressiveness and metastasis in melanoma, breast, and pancreatic cancers. researchgate.net In experimental models of breast cancer, β3 integrin is strongly expressed in bone metastases but not in the primary tumors, suggesting a role in the metastatic process to specific sites. mdpi.com
| Cancer Type | Role/Observation of Integrin αvβ3 Overexpression |
| Glioblastoma | High expression is associated with tumor progression; cilengitide (B523762) showed some efficacy in tumors with high αvβ3 expression. nih.gov |
| Breast Cancer | Upregulation identified in tumor cells and angiogenic endothelial cells; linked to bone metastasis. aacrjournals.orgnih.govmdpi.com |
| Lung Cancer | A549 lung cancer cells are often used as an αvβ3-positive model for in vitro and in vivo studies. nih.govnih.gov |
| Prostate Cancer | Increased expression of αvβ3 can modulate radiosensitivity. mdpi.com |
| Pancreatic Cancer | Overexpression has been correlated with increased tumor aggressiveness. researchgate.net |
| Melanoma | Elevated expression is associated with metastasis. researchgate.net |
This table summarizes the overexpression and role of integrin αvβ3 in various malignancies based on scientific research findings.
The differential expression pattern of integrin αvβ3, being highly expressed on tumor cells and neovasculature while largely absent from normal, quiescent vasculature and tissues, makes it an outstanding biomarker for targeted therapies and imaging agents. nih.govnih.gov Probes designed to bind specifically to αvβ3 can enable the non-invasive visualization, localization, and quantification of tumors. nih.gov Targeting this integrin allows for the delivery of imaging agents or therapeutic payloads directly to the tumor site, which can enhance diagnostic accuracy and reduce systemic toxicity. nih.gov The development of molecular probes based on ligands for αvβ3 has therefore become a major focus in cancer research. nih.gov
The RGD Motif: A Ligand for Integrin Receptor Recognition
In 1984, the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) was identified as the minimal integrin recognition motif within fibronectin. mdpi.com This discovery was a watershed moment, as it became clear that this simple sequence is used by numerous ligands to bind to several integrin subtypes, including αvβ3, αvβ5, and α5β1. mdpi.comacs.org This has led to the extensive exploration of RGD-containing peptides as targeting vectors for both diagnostic and therapeutic purposes. acs.orgnih.gov
Initial research utilized linear RGD peptides, but these often showed low affinity and poor selectivity for specific integrin subtypes. To overcome these limitations, scientists began to modify the peptide structure. nih.gov A significant advancement was the development of cyclic RGD peptides, which constrain the peptide backbone into a conformation that exhibits much higher binding affinity and improved selectivity compared to their linear counterparts. acs.org
One of the most well-studied examples is the cyclic pentapeptide c(RGDfK), where "f" represents D-phenylalanine, which shows remarkable binding affinity and selectivity for integrin αvβ3. nih.gov Further modifications and structure-activity relationship studies have led to the optimization of amino acids flanking the core RGD motif to further enhance binding characteristics to αvβ3. aacrjournals.org This evolution from simple linear peptides to optimized cyclic structures has been crucial for creating effective RGD-based targeting agents for clinical and preclinical applications. nih.gov
Research has demonstrated that displaying multiple RGD peptides on a nanoparticle or a molecular scaffold can lead to a substantial increase in binding affinity. acs.orgacs.org A study that synthesized a series of multimeric RGD compounds on a cypate (B1246621) core found that the binding affinity for the αvβ3 integrin receptor showed a remarkable increase relative to a monomeric RGD conjugate. nih.govnih.gov The study highlighted that binding affinity depended not only on the number of RGD units but also on their spatial arrangement. nih.govnih.gov
| Compound | Structure | IC50 (M) for αvβ3 Integrin |
| Control | Cyclo(RGDfV) | 2.87 x 10⁻⁸ |
| Monomer | Cyclo[RGDfK(cypate)] | 6.39 x 10⁻⁸ |
| Tetramer | Cypate-[(RGD)2-NH2]2 | 1.15 x 10⁻⁸ |
| Octamer | Cypate-[(RGD)4-NH2]2 | 0.51 x 10⁻⁸ |
This interactive table displays the half-maximal inhibitory concentration (IC50) values for various RGD-cypate conjugates against the αvβ3 integrin receptor. A lower IC50 value indicates a higher binding affinity. Data sourced from a study on multimeric RGD peptides. nih.gov
Cypate as a Near-Infrared Fluorescent Scaffold in Biomedical Imaging
Cypate is a carbocyanine-based organic dye that has absorption and emission properties in the near-infrared (NIR) spectrum, typically around 780-820 nm. medchemexpress.comnih.gov The NIR region is often referred to as the "optical window" for in vivo imaging because light at these wavelengths can penetrate deeper into biological tissues due to reduced absorption and scattering by endogenous chromophores like hemoglobin and water. nih.gov This results in lower tissue autofluorescence and higher detection sensitivity compared to imaging in the visible light spectrum. nih.gov
Cypate is particularly useful as a scaffold for creating targeted molecular probes because it contains two carboxylic acid groups. researchgate.netresearchgate.net These functional groups allow for the relatively straightforward chemical conjugation of bioactive molecules, such as the RGD peptides, to the dye. researchgate.netresearchgate.net By serving as a robust scaffold, cypate enables the construction of diverse fluorescent agents, including the multivalent probe Cypate-[(RGD)4-NH2]1, for tumor-targeted optical imaging. nih.govnih.govresearchgate.net In such a conjugate, the cypate core acts as the fluorescent reporter, while the attached RGD peptides guide the entire molecule to cells expressing the αvβ3 integrin. nih.gov Studies have shown that while the free cypate dye shows little accumulation in tumors, RGD-conjugated cypate probes are retained in tumor tissue, demonstrating the effectiveness of the targeted approach. nih.govnih.govmedchemexpress.com
Chemical Properties of Cypate for Bioconjugation and Optical Reporting
Cypate, a derivative of indocyanine green (ICG), is a near-infrared (NIR) carbocyanine dye with chemical properties that make it highly suitable for bioconjugation and as an optical reporter in molecular imaging. nih.gov
A key feature of the cypate molecule is the presence of two carboxylic acid groups. These functional groups are readily available for chemical modification, allowing for the covalent attachment of biomolecules such as peptides, antibodies, and other ligands. nih.govnih.gov This conjugation is typically achieved by activating the carboxylic acids to form N-hydroxysuccinimidyl (NHS) esters, which then react with primary amine groups present on the targeting moiety, such as the lysine (B10760008) residues in a peptide, to form a stable amide bond. nih.govresearchgate.net This straightforward and efficient conjugation chemistry facilitates the construction of a wide array of targeted imaging probes. nih.gov
From an optical reporting standpoint, cypate exhibits favorable fluorescence properties for in vivo imaging. It has a strong absorption and emission profile within the near-infrared window, a spectral region where light can penetrate biological tissues more deeply with minimal interference from endogenous fluorophores. mdpi.com This results in a higher signal-to-background ratio and improved sensitivity for detecting the targeted tissues. The specific spectral properties can be influenced by the solvent and conjugation to other molecules. nih.gov
| Property | Value | Source |
| Chemical Name | 1H-Benz[e]indolium, 3-(2-carboxyethyl)-2-[7-[3-(2-carboxyethyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrienyl]-1,1-dimethyl-, chloride | nih.gov |
| Molecular Formula | C41H40N2O4 | snmjournals.org |
| Molecular Weight | 624.77 g/mol | snmjournals.org |
| Absorption Maximum (λmax abs) in 20% aqueous DMSO | 784 nm | nih.gov |
| Emission Maximum (λmax em) in 20% aqueous DMSO | 808 nm | nih.gov |
Research Findings on this compound
The development of multimeric RGD peptides conjugated to cypate has been a significant area of research aimed at improving tumor targeting and imaging. Studies have systematically explored how the number of RGD units influences the binding affinity and cellular uptake of these probes.
In a study detailing the synthesis and evaluation of a series of multimeric RGD compounds, this compound was synthesized by conjugating a linear array of four RGD units to one of the carboxylic acid groups of the cypate core. nih.gov The synthesis involved the use of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the coupling between cypate and the resin-bound tetrameric RGD peptide. The final product was purified by high-performance liquid chromatography (HPLC) and characterized by electrospray mass spectrometry (ES-MS), which confirmed the identity of the compound. nih.gov
Research has demonstrated that increasing the number of RGD moieties on the cypate scaffold leads to a remarkable increase in binding affinity for the αvβ3 integrin receptor compared to a monomeric RGD conjugate. nih.gov This enhanced affinity is attributed to the polyvalency effect, where the multiple RGD motifs can simultaneously engage with multiple integrin receptors on the cell surface, leading to a stronger and more sustained binding. snmjournals.org
Furthermore, in vivo studies using noninvasive optical imaging have shown that these multimeric RGD compounds, including the tetrameric version, are effectively retained in tumor tissue that expresses the αvβ3 integrin. nih.gov This demonstrates the potential of this compound as a targeted probe for the visualization of tumors. The spatial arrangement of the RGD peptides on the cypate core has also been suggested to play a role in the binding affinity. nih.gov
| Compound | Description | Key Finding | Source |
| This compound | A near-infrared fluorescent probe with a cypate core conjugated to a single linear chain of four RGD peptide units. | Synthesized and characterized, showing potential for tumor targeting. | nih.gov |
| Multimeric RGD-cypate conjugates | A series of compounds with varying numbers of RGD units (monomer, dimer, trimer, tetramer, hexamer, octamer) attached to a cypate scaffold. | Binding affinity for the αvβ3 integrin receptor increases with the number of RGD moieties. | nih.gov |
| cypate-[(RGD)4-NH2]2 | An octameric RGD derivative with two chains of four RGD units each conjugated to the cypate core. | Showed significantly higher endocytosis by αvβ3-positive tumor cells compared to other multimeric RGD compounds in the study. | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C88H120N27O23+ |
|---|---|
Molecular Weight |
1924.1 g/mol |
IUPAC Name |
(2R)-4-[[(2S)-1-[[2-[[(2R)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[[(2R)-2-[[2-[[(2S)-5-carbamimidamido-2-[3-[2-[(1E,3E,5E,7E)-7-[3-(carboxymethyl)-1,1-dimethylbenzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]propanoylamino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C88H119N27O23/c1-87(2)61(26-8-6-5-7-9-27-62-88(3,4)74-50-21-13-11-19-48(50)29-31-60(74)115(62)46-72(128)129)114(59-30-28-47-18-10-12-20-49(47)73(59)87)37-32-63(116)106-51(22-14-33-98-83(90)91)76(131)103-43-66(119)109-56(40-70(124)125)80(135)112-53(24-16-35-100-85(94)95)78(133)104-44-67(120)110-57(41-71(126)127)81(136)113-54(25-17-36-101-86(96)97)79(134)105-45-68(121)111-58(82(137)138)38-64(117)107-52(23-15-34-99-84(92)93)77(132)102-42-65(118)108-55(75(89)130)39-69(122)123/h5-13,18-21,26-31,51-58H,14-17,22-25,32-46H2,1-4H3,(H34-,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,116,117,118,119,120,121,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138)/p+1/t51-,52-,53-,54-,55+,56+,57+,58+/m0/s1 |
InChI Key |
GOWQHAYGNUHKIR-SESQYOPQSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N)C(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)N)C(=O)O)C=CC=CC=CC=C4C(C5=C(N4CC(=O)O)C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Synthetic Strategies and Structural Design of Cypate Rgd 4 Nh2 1 and Analogs
Rational Design of Multimeric RGD Constructs on a Cypate (B1246621) Core
Design Considerations for Tetrameric RGD Presentation
The rationale behind presenting four RGD motifs on a single scaffold is to increase the local concentration of the ligand in the vicinity of the target integrins. nih.gov Integrins are known to cluster on the cell surface, and a tetrameric arrangement of RGD peptides can potentially bridge multiple integrin receptors simultaneously. rsc.orgnih.gov This can lead to enhanced receptor cross-linking and subsequent downstream signaling.
Key design considerations for tetrameric RGD presentation on a cypate core include:
Scaffold Geometry: The cypate molecule possesses two carboxylic acid groups, which serve as convenient anchor points for the attachment of peptide chains. nih.govresearchgate.net To create a tetrameric construct from a dicarboxylic acid core, a branching strategy is necessary. This typically involves the use of a linker or a branching amino acid, such as lysine (B10760008), to create a dendritic structure.
Spatial Orientation and Flexibility: The spatial arrangement and flexibility of the RGD motifs are critical for effective receptor binding. nih.gov The length and nature of the linkers used to attach the RGD peptides to the cypate core can influence their ability to adopt the optimal conformation for interacting with the integrin binding pocket. While some studies incorporate spacers to increase mobility, the design of cypate-RGD conjugates has also explored direct, repeating RGD units to maintain molecular simplicity. nih.govnih.gov
Stoichiometry and Purity: The synthesis must be carefully controlled to ensure the desired number of RGD units are conjugated to the cypate core. The production of a homogenous tetrameric compound requires precise stoichiometric control of reactants and robust purification methods to separate it from under- or over-conjugated products.
Influence of Number and Spatial Alignment of RGD Motifs on Binding Affinity
Research has demonstrated that both the number of RGD motifs and their spatial alignment significantly impact the binding affinity for integrin receptors. nih.gov A systematic study of a series of multimeric RGD compounds constructed on a cypate core revealed a notable increase in binding affinity for the αvβ3 integrin receptor relative to a monomeric cypate-RGD-NH2 conjugate. nih.govnih.gov
Generally, an increase in the number of RGD units leads to a corresponding increase in binding affinity. nih.govnih.gov For instance, a tetrameric RGD compound was found to have a 10-fold higher binding affinity for the αVβ3 receptor compared to its monomeric counterpart. mdpi.com Similarly, another study reported that increasing the multiplicity of cyclic RGDfK peptides from monomeric to tetrameric significantly enhanced integrin αvβ3 binding affinity. nih.gov
Chemical Synthesis of Cypate-RGD Conjugates
The synthesis of cypate-RGD conjugates like Cypate-[(RGD)4-NH2]1 is a multi-step process that combines solid-phase peptide synthesis for the RGD component and subsequent conjugation to the cypate core.
Conjugation Methods of Cypate to RGD Peptides
The conjugation of the cypate dye to the RGD peptide is typically achieved through the formation of a stable amide bond. Cypate, being a dicarboxylic acid, can be readily coupled to the free amine terminus of a peptide chain. nih.govresearchgate.net
The common method involves activating the carboxylic acid groups of cypate using a coupling reagent. A frequently used and effective method is the diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) system. nih.gov This approach has been found to provide better yields in solid-phase synthesis compared to other conventional methods like the HBTU/HOBt/DIEA system. nih.gov
The general procedure involves reacting the resin-bound RGD peptide with a solution of cypate, DIC, and HOBt in an organic solvent such as dimethylformamide (DMF). nih.gov The reaction is typically carried out for several hours to ensure complete conjugation. Following the conjugation, the peptide-dye conjugate is cleaved from the solid support and purified.
Solid-Phase Peptide Synthesis Approaches for Linear RGD Unit Assembly
The assembly of the linear RGD peptide units, including the (RGD)4 sequence, is efficiently carried out using solid-phase peptide synthesis (SPPS). nih.govwisconsin.edu The most common approach utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.govresearchgate.netspringernature.com
The synthesis begins with a solid support resin, such as Rink amide resin, which will ultimately yield a C-terminal amide upon cleavage. nih.gov The synthesis proceeds in a stepwise manner:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF. researchgate.net
Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and added to the resin to form a new peptide bond. researchgate.net
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence until the desired linear peptide, such as H-[Arg(Pbf)-Gly-Asp(OtBu)]4-NH-Resin, is assembled. nih.gov Side-chain protecting groups (e.g., Pbf for Arginine and OtBu for Aspartic acid) are used to prevent unwanted side reactions during the synthesis. These protecting groups, along with the final conjugate, are removed from the resin in the final cleavage step, typically using a strong acid cocktail like trifluoroacetic acid (TFA). nih.govresearchgate.net
Spectrum of Multimeric Cypate-RGD Architectures
The versatility of the cypate scaffold and the modularity of SPPS have enabled the creation of a diverse range of multimeric cypate-RGD architectures. nih.gov These compounds vary in the number and arrangement of the RGD motifs, allowing for a systematic investigation of the structure-activity relationship.
A series of near-infrared fluorescent RGD compounds have been synthesized, including: nih.govnih.gov
Monomeric: Cypate-(RGD)1-NH2
Dimeric: Cypate-(RGD)2-NH2 (linear) and Cypate-[(RGD)1-NH2]2 (divalent)
Trimeric: Cypate-(RGD)3-NH2 (linear)
Tetrameric: Cypate-(RGD)4-NH2 (linear) and Cypate-[(RGD)2-NH2]2 (divalent)
Hexameric: Cypate-[(RGD)3-NH2]2 (divalent)
Octameric: Cypate-[(RGD)4-NH2]2 (divalent)
This library of compounds has been instrumental in elucidating the impact of RGD multiplicity and spatial arrangement on integrin binding affinity. nih.gov The ability to systematically vary the architecture of these conjugates provides a powerful tool for optimizing the design of targeted molecular probes for various biomedical applications.
| Compound Name | Number of RGD Units |
| Cypate-(RGD)1-NH2 | 1 |
| Cypate-(RGD)2-NH2 | 2 |
| Cypate-[(RGD)1-NH2]2 | 2 |
| Cypate-(RGD)3-NH2 | 3 |
| Cypate-(RGD)4-NH2 | 4 |
| Cypate-[(RGD)2-NH2]2 | 4 |
| Cypate-[(RGD)3-NH2]2 | 6 |
| Cypate-[(RGD)4-NH2]2 | 8 |
Overview of Monomeric, Dimeric, Trimeric, Hexameric, and Octameric Cypate-RGD Analogs
A series of multimeric RGD compounds have been synthesized using a dicarboxylic acid-containing NIR fluorescent dye, cypate, as a scaffold. nih.govnih.gov This approach allows for the efficient preparation of a library of NIR fluorescent RGD compounds with varying numbers of RGD moieties. The synthetic strategy often involves solid-phase peptide synthesis, which facilitates the construction of complex peptide-based molecules. nih.gov
The protected tripeptide RGD sequence, Arg(Pbf)-Gly-Asp(OBut), is first assembled on a Rink amide resin. nih.gov The cypate molecule, which has two carboxylic acid groups, can then be reacted with the resin-bound peptide. nih.gov This method can simultaneously yield both monomeric and dimeric forms. nih.gov For the creation of higher-order multimers, such as tetramers, hexamers, and octamers, a branching strategy is employed.
Research has demonstrated the synthesis of a range of these analogs, including:
A monomeric form: cypate-RGD-NH2
Dimeric forms: cypate-(RGD)2-NH2 and cypate-(RGD-NH2)2
A trimeric form: cypate-(RGD)3-NH2
Tetrameric forms: cypate-(RGD)4-NH2 and cypate-[(RGD)2-NH2]2
A hexameric form: cypate-[(RGD)3-NH2]2
An octameric form: cypate-[(RGD)4-NH2]2 nih.govnih.gov
A significant finding from these studies is that the binding affinity of the multimeric RGD compounds for the αvβ3 integrin receptor increases notably compared to the monomeric analog. nih.govnih.gov This suggests that the multivalency of the RGD motif enhances the interaction with the target receptor. Interestingly, the spatial arrangement of the RGD peptides also influences binding affinity, with divalent linear arrays showing slightly higher affinity than their monovalent counterparts. nih.govnih.gov Further research has indicated that among monomeric, dimeric, trimeric, and tetrameric linear RGD arrays, the trimeric version may exhibit the strongest cellular internalization. researchgate.net
The following table summarizes the different multimeric cypate-RGD analogs that have been synthesized and their general impact on receptor binding affinity.
| Cypate-RGD Analog | Number of RGD Motifs | General Impact on αvβ3 Integrin Binding Affinity |
| cypate-RGD-NH2 | 1 | Baseline affinity |
| cypate-(RGD)2-NH2 | 2 | Increased affinity compared to monomer |
| cypate-(RGD-NH2)2 | 2 | Increased affinity compared to monomer |
| cypate-(RGD)3-NH2 | 3 | Further increased affinity |
| cypate-(RGD)4-NH2 | 4 | Continued increase in affinity |
| cypate-[(RGD)2-NH2]2 | 4 | Increased affinity, spatial arrangement is a factor |
| cypate-[(RGD)3-NH2]2 | 6 | High affinity |
| cypate-[(RGD)4-NH2]2 | 8 | Significantly high affinity and cellular internalization |
Comparison of Linear vs. Cyclic RGD Motifs in Cypate Conjugates
The conformation of the RGD peptide is a critical determinant of its binding affinity and selectivity for different integrin subtypes. Both linear and cyclic RGD peptides have been incorporated into cypate conjugates for molecular imaging applications.
Linear RGD peptides are structurally flexible, which can be a disadvantage as they may be more susceptible to chemical degradation. nih.gov In contrast, cyclic RGD peptides are conformationally constrained. nih.gov This rigidity can improve the binding properties of the RGD motif. nih.govresearchgate.net Studies have shown that cyclic RGD peptides generally exhibit higher binding affinity and stability compared to their linear counterparts. nih.govnih.gov
Molecular dynamics simulations have provided insights into the interactions between linear and cyclic RGD peptides with the αvβ3 integrin. nih.govnih.govresearchgate.net These simulations suggest that linear RGD peptides can trigger instability in the configurational changes of the integrin's RGD-binding domain due to their flexibility. nih.govnih.govresearchgate.net Conversely, the more rigid structure of cyclic RGD peptides leads to a more stable interaction with the receptor. researchgate.net The barrier for unbinding from the integrin is significantly larger for cyclic RGD, indicating a higher binding affinity. nih.gov
The following table provides a comparative overview of linear and cyclic RGD motifs in the context of their use in cypate conjugates.
| Characteristic | Linear RGD Motifs | Cyclic RGD Motifs |
| Conformational Flexibility | High | Low (Constrained) |
| Binding Affinity | Generally lower | Generally higher |
| Stability | More susceptible to degradation | More stable |
| Interaction with Integrin | Can induce instability in the receptor's binding domain nih.govnih.govresearchgate.net | Forms a more stable complex with the receptor researchgate.net |
| Unbinding from Integrin | Easier to leave the active site nih.govnih.gov | Larger barrier to unbinding nih.gov |
Molecular Recognition and Cellular Dynamics of Cypate Rgd 4 Nh2 1
Specificity and Affinity of Integrin αvβ3 Binding
The targeting efficacy of cypate-[(RGD)4-NH2]1 is fundamentally linked to its specific and high-affinity binding to the integrin αvβ3 receptor. This receptor is a key player in tumor angiogenesis and metastasis, showing significant upregulation on activated endothelial cells and various tumor cells compared to quiescent vessels and most normal tissues nih.govmdpi.com. The design of this compound as a tetravalent ligand, presenting four arginine-glycine-aspartic acid (RGD) motifs, is a deliberate strategy to exploit the principles of molecular recognition and multivalency for enhanced receptor interaction nih.govnih.gov.
Receptor Binding Studies via Competitive Displacement Assays
The binding affinity of this compound and related multimeric RGD compounds for the αvβ3 integrin receptor (ABIR) has been quantitatively determined through competitive displacement assays. These assays measure the concentration of a ligand required to inhibit the binding of a radiolabeled tracer to the purified receptor by 50% (IC50). In a key study, the binding affinities of a series of cypate-RGD conjugates were evaluated using purified ABIR protein and ¹²⁵I-echistatin, a polypeptide that binds with high affinity and specificity to this integrin, as the radiotracer nih.gov.
The results demonstrated a clear correlation between the number of RGD moieties and the binding affinity. The tetrameric compound, cypate-(RGD)4-NH2, exhibited a significantly lower IC50 value compared to its monomeric and dimeric counterparts, indicating a much stronger binding to the αvβ3 integrin. The commercially available cyclic pentapeptide, cyclo(RGDfV), known for its high affinity to ABIR, was used as a reference standard in these assays nih.gov. The data unequivocally show that the tetravalent arrangement of RGD peptides in this compound results in a compound with high affinity for its molecular target nih.govnih.gov.
Table 1: Integrin αvβ3 Receptor Binding Affinities of Cypate-RGD Conjugates This interactive table summarizes the IC50 values obtained from competitive displacement assays using purified αvβ3 integrin receptors and ¹²⁵I-echistatin as the radiotracer. Lower IC50 values indicate higher binding affinity.
| Compound | Structure | Number of RGD Units | IC50 (M) |
| Control | Cyclo(RGDfV) | 1 (cyclic) | 2.87 ± 0.97 x 10⁻⁸ |
| Monomer | Cyclo[RGDfK(cypate)] | 1 (cyclic) | 6.39 ± 2.28 x 10⁻⁸ |
| Tetramer | Cypate-(RGD)4-NH2 | 4 (linear) | 1.93 ± 0.76 x 10⁻⁸ |
| Octamer | Cypate-[(RGD)4-NH2]2 | 8 (linear) | 1.15 ± 0.42 x 10⁻⁸ |
Data sourced from Ye et al., Journal of Medicinal Chemistry, 2006. nih.gov
Multivalent Enhancement of Binding Avidity and Selectivity
Several factors contribute to this enhancement:
Statistical Effect: The presence of multiple RGD motifs increases the statistical probability of at least one of them successfully binding to a receptor site nih.gov.
Integrin Clustering: The binding of multivalent ligands like this compound can induce or stabilize the clustering of integrin receptors on the cell membrane mdpi.com. This clustering not only enhances the binding strength but is also a crucial step in initiating intracellular signaling and subsequent internalization nih.govmdpi.com.
This multivalent approach does not just increase binding strength but can also improve selectivity. By designing ligands that can bridge multiple, spatially-close receptors characteristic of a specific cell type (e.g., tumor cells with high integrin expression), a higher degree of target selectivity can be achieved over cells with lower receptor density nih.govsnmjournals.org. The spatial arrangement of the RGD peptides on the cypate (B1246621) scaffold is therefore a critical design parameter influencing both avidity and selectivity nih.gov.
Cellular Internalization Mechanisms
Following high-avidity binding to integrin αvβ3 receptors on the cell surface, this compound is internalized by the cell. The mechanisms governing this cellular entry are fundamentally different from those observed for monomeric RGD species and are heavily influenced by the multimeric nature and molecular size of the compound.
Receptor-Mediated Endocytosis Pathways for Multimeric Cypate-RGD
The cellular uptake of multimeric RGD peptides is predominantly driven by integrin-mediated endocytosis nih.govnih.gov. This is a specific, active transport process where the cell engulfs the ligand-receptor complex. The process is initiated by the binding of the multivalent RGD ligand to multiple integrin receptors, leading to receptor clustering mdpi.comscilit.com. This clustering triggers a cascade of intracellular events that culminates in the formation of endocytic vesicles, often through the clathrin-mediated pathway nih.gov.
Once internalized, these vesicles transport the this compound-integrin complex into the cell's endosomal-lysosomal system. This specific uptake mechanism ensures that the compound is concentrated inside cells that overexpress the target receptor, which is a critical feature for targeted imaging and therapy nih.gov. Studies monitoring the internalization of multimeric RGD conjugates have shown their colocalization with lysosomes, confirming their entry through endocytic pathways nih.gov.
Molecular Size and Ligand Valency Impact on Cellular Entry
The molecular size and valency of an RGD conjugate are determining factors in its pathway of cellular entry nih.govamanote.com. Research has demonstrated a clear size-dependent switch in the uptake mechanism. Smaller, monomeric RGD peptides tend to be taken up by non-specific, fluid-phase endocytosis nih.gov. However, as the molecular weight and valency increase, the internalization mechanism shifts towards a selective, integrin-mediated pathway nih.govnih.gov.
For instance, studies comparing small, non-PEGylated monomeric RGD peptides with larger, PEGylated versions or multimeric constructs found that only the larger molecules exhibited selective internalization into αvβ3-overexpressing cells, with no significant uptake in cells lacking the receptor nih.gov. The increased size and the ability to engage multiple receptors (valency) appear to be prerequisites for triggering the clathrin-dependent endocytosis pathway associated with multimeric RGD ligands nih.gov. The tetravalent structure and considerable molecular size of this compound place it firmly in the category of compounds that favor this specific, receptor-mediated internalization route, leading to enhanced accumulation in target cells nih.govsnmjournals.org.
Table 2: Comparison of Cellular Uptake Mechanisms This table contrasts the dominant cellular internalization pathways for monomeric versus multimeric RGD-based compounds.
| Feature | Monomeric RGD Species | Multimeric RGD Species (e.g., this compound) |
| Primary Uptake Pathway | Fluid-phase (non-specific) nih.govnih.gov | Receptor-mediated endocytosis (specific) mdpi.comnih.gov |
| Receptor Dependence | Low / Non-dependent nih.gov | High / Integrin-dependent nih.gov |
| Key Mechanism | Pinocytosis | Clathrin-mediated endocytosis nih.gov |
| Cellular Selectivity | Low nih.gov | High (for integrin-positive cells) nih.govnih.gov |
| Internalization Efficiency | Low nih.gov | High nih.gov |
Intracellular Distribution and Retention Dynamics of this compound
Following the initial binding to integrin receptors on the cell surface, the multimeric nature of this compound facilitates its internalization into the cell. This process is primarily mediated by integrin-dependent endocytosis, a receptor-mediated pathway that engulfs the compound within membrane-bound vesicles.
Once inside the cell, the compound is trafficked through the endo-lysosomal pathway. Fluorescence microscopy studies on various cell lines, including A549 human non-small cell lung carcinoma cells, have shown that cypate-RGD conjugates are localized within the cytoplasm. nih.gov Notably, these studies have consistently observed that the compound does not translocate into the nucleus, which is a critical characteristic for an imaging agent to avoid potential interference with genetic material. nih.gov
The intracellular journey of this compound involves trafficking through early and late endosomes, and subsequently to lysosomes. This pathway is a common fate for many molecules internalized via receptor-mediated endocytosis. The acidic environment of the lysosomes can lead to the eventual degradation of the peptide and dye components. The multivalent presentation of RGD peptides on the cypate scaffold has been suggested to play a pivotal role in directing the complex through this endocytosomal pathway to the lysosome, which can be harnessed for therapeutic applications by ensuring the degradation of conjugated cargo.
The retention of the fluorescent signal from this compound within the cell is a dynamic process. Initial uptake can be rapid, with cytoplasmic fluorescence observed within 30 minutes of incubation in in vitro studies. nih.gov The retention of the probe within the cell is influenced by several factors, including the rate of endocytosis, the efficiency of endosomal escape (if any), and the rate of exocytosis or degradation. Studies on similar near-infrared fluorescent multimeric RGD peptides have demonstrated that the fluorescence intensity within tumors can be retained for several hours post-administration in vivo, suggesting a degree of intracellular stability and accumulation. For instance, a tetrameric Cy5.5-labeled RGD peptide showed the highest tumor uptake and retention between 0.5 and 4 hours post-injection in U87MG glioblastoma xenografts.
The following table summarizes key findings related to the intracellular distribution and retention of multimeric cypate-RGD probes from various research studies.
| Parameter | Observation | Cell Line/Model | Reference |
| Internalization Pathway | Integrin-mediated endocytosis | A549, U87MG | nih.gov |
| Subcellular Localization | Cytoplasm, excluded from the nucleus | A549 | nih.gov |
| Trafficking Pathway | Endo-lysosomal pathway | General for multivalent RGD peptides | |
| Initial Uptake | Visible cytoplasmic fluorescence within 30 minutes | A549 | nih.gov |
| Peak In Vivo Tumor Retention (similar tetrameric RGD probe) | 0.5 - 4 hours post-injection | U87MG xenograft |
Preclinical Evaluation of Cypate Rgd 4 Nh2 1 for Molecular Imaging Applications
In Vitro Performance Assessment
Fluorescence Microscopy for Cellular Localization
Fluorescence microscopy is a critical tool for visualizing the interaction of targeted probes with cells. Studies on multimeric RGD compounds, including cypate-[(RGD)4-NH2]1, utilize this technique to confirm cellular uptake and determine subcellular localization. In experiments using integrin αvβ3-positive cell lines such as the human lung carcinoma A549, fluorescence microscopy reveals the internalization of the probe. nih.govnih.govnih.gov
Following incubation, the near-infrared fluorescence signal from the cypate (B1246621) dye allows for direct visualization of the compound within the cells. These imaging studies typically show that the probe accumulates in the cytoplasm, indicating that it is successfully internalized after binding to the cell surface receptors. nih.gov The intensity of the cellular fluorescence often correlates with the number of RGD motifs, with higher-order multimers like tetramers and octamers showing significantly more endocytosis compared to their monomeric or dimeric counterparts. nih.govnih.gov This enhanced uptake highlights the effectiveness of the multimeric approach in promoting cellular internalization, a key requirement for a successful imaging probe. nih.gov
Specific Binding and Internalization in Integrin αvβ3-Positive Cell Lines (e.g., A549, U87MG)
The efficacy of this compound hinges on its ability to specifically bind to and be internalized by cells expressing the integrin αvβ3 receptor. This has been extensively evaluated in integrin-positive cell lines, including A549 human non-small cell lung carcinoma and U87MG human glioblastoma cells. nih.govmdpi.comnih.gov
Competitive binding assays are used to quantify the binding affinity of the probe. In these assays, the ability of this compound to displace a radiolabeled ligand (like 125I-echistatin) from the αvβ3 receptor is measured. nih.gov The resulting IC50 value, the concentration of the probe required to inhibit 50% of the radioligand binding, provides a quantitative measure of affinity. Research shows a clear structure-activity relationship where binding affinity increases with the number of RGD units. nih.gov For instance, the binding affinity of multimeric RGD compounds for the αvβ3 integrin receptor shows a remarkable increase relative to monomeric cypate-RGD-NH2. nih.govnih.gov
The table below presents representative IC50 values for different RGD conjugates, illustrating the enhanced binding affinity of multimeric forms.
| Compound | Cell Line | IC50 (nM) |
| DOTA-6G-RGD4 (Tetramer) | U87MG | 0.4 ± 0.1 |
| DOTA-RGD4 (Tetramer) | U87MG | 1.5 ± 0.2 |
| DOTA-3G-RGD2 (Dimer) | U87MG | 1.3 ± 0.2 |
| c(RGDyK) (Monomer) | U87MG | 42.2 ± 5.2 |
This table presents data for analogous radiolabeled RGD compounds to illustrate the principle of multivalency, as detailed in the cited research. nih.gov The data shows that tetrameric RGD conjugates exhibit significantly lower IC50 values (higher affinity) compared to dimeric and monomeric versions.
Internalization studies, often conducted by comparing probe uptake at 37°C (which permits endocytosis) versus 4°C (which inhibits it), confirm that the binding event is followed by active cellular uptake. elsevierpure.com This receptor-mediated endocytosis is crucial for retaining the imaging signal within the target tumor cells. elsevierpure.comresearchgate.net
Assessment of Cellular Viability and Compatibility in Research Models
An essential prerequisite for any diagnostic agent is its biocompatibility and minimal cytotoxicity. The cellular viability of cells exposed to this compound is assessed using standard methods like the MTT assay, which measures metabolic activity as an indicator of cell health. researchgate.net
Studies on various cypate-RGD conjugates and other RGD-based nanoparticles have generally shown good biocompatibility. For example, cyclic RGD peptide-conjugated nanoparticles have been reported to have a hemolysis rate well below the acceptable 5% threshold and to be non-toxic to cells at concentrations effective for imaging. elsevierpure.comresearchgate.net In vivo toxicity studies on some fluorescent RGD peptide probes found no obvious toxicity in mice after two weeks of treatment.
However, it is noted that multivalency must be carefully optimized, as some research on other types of tetrameric RGD conjugates has shown that they can exhibit higher toxicity than their dimeric counterparts while having similar therapeutic effects. mdpi.comnih.gov Therefore, while the cypate and RGD components are generally considered safe, each specific multimeric construct requires empirical validation to ensure it does not induce unintended cytotoxic effects. nih.gov
In Vivo Optical Imaging in Animal Models
Non-Invasive Tumor Visualization in Xenograft Models
The ability to non-invasively visualize tumors in a living organism is the ultimate test of an imaging probe's preclinical efficacy. This compound has been evaluated in animal models, typically immunodeficient mice bearing subcutaneous xenograft tumors from human cell lines like A549 or U87MG. nih.govpsu.edu
Using whole-body optical imaging systems, the NIR fluorescence from the cypate dye allows for real-time tracking of the probe's distribution after intravenous administration. nih.gov These studies consistently demonstrate that cypate-RGD conjugates preferentially accumulate in the tumor tissue. nih.govnih.gov The high signal in the tumor, contrasted with lower signal in surrounding tissues, enables clear delineation of the tumor mass. psu.edu The peak tumor fluorescence is often observed several hours post-injection, indicating that the probe not only reaches the tumor via the vasculature but is also retained, likely due to the specific binding and internalization by integrin αvβ3-expressing cancer cells. nih.govpsu.edu
Quantification of Tumor Accumulation and Target-to-Background Ratios
Beyond qualitative visualization, quantitative analysis of probe biodistribution is crucial for evaluating its performance. This is achieved by measuring the fluorescence intensity in the tumor and various organs ex vivo after the imaging session, or by using advanced imaging software to quantify the signal in vivo. nih.gov The results are often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Studies on analogous radiolabeled tetrameric RGD peptides provide insight into the expected quantitative performance. For example, a 64Cu-labeled RGD tetramer showed high and specific uptake in U87MG tumors, reaching 9.93 ± 1.05 %ID/g at 30 minutes post-injection. mdpi.com This high level of accumulation is a direct result of the enhanced binding affinity conferred by the tetrameric structure. mdpi.com
A key metric for an imaging agent is the target-to-background ratio (T/B), which compares the signal intensity in the tumor to that in non-target tissues like muscle or blood. A high T/B ratio is essential for generating clear, high-contrast images. Multimeric RGD probes consistently demonstrate superior T/B ratios compared to their monomeric counterparts. mdpi.comsnmjournals.org For example, studies with other RGD tracers have shown tumor-to-muscle ratios increasing significantly over time, reaching values as high as 7.0 at 4 hours post-injection. snmjournals.org
The table below summarizes representative biodistribution data for an analogous radiolabeled RGD tetramer, highlighting its favorable tumor accumulation and clearance profile.
| Organ | Tumor Uptake (%ID/g) at 1h p.i. | Tumor-to-Organ Ratio at 1h p.i. |
| Tumor | 8.55 ± 1.21 | - |
| Blood | 1.15 ± 0.18 | 7.43 |
| Liver | 2.01 ± 0.25 | 4.25 |
| Kidney | 4.89 ± 0.67 | 1.75 |
| Muscle | 0.58 ± 0.11 | 14.74 |
This table presents biodistribution data for an analogous ¹¹¹In-labeled RGD tetramer in a U87MG glioma xenograft model to illustrate expected quantitative performance. nih.gov The data demonstrates high tumor uptake and excellent tumor-to-muscle and tumor-to-blood ratios, which are critical for high-contrast in vivo imaging.
This enhanced tumor accumulation and favorable target-to-background ratio underscore the potential of the this compound design for sensitive and specific molecular imaging of integrin αvβ3-positive tumors. mdpi.com
Demonstration of Receptor Specificity through Blocking Studies
A cornerstone of preclinical evaluation for any targeted imaging probe is the demonstration of its specific binding to the intended receptor. This is typically achieved through blocking studies, where the uptake of the probe is assessed in the presence of an excess of an unlabeled competitor that binds to the same receptor. A significant reduction in probe accumulation in the target tissue when the competitor is present indicates that the probe's uptake is receptor-mediated and not due to non-specific mechanisms.
In the context of this compound and related multimeric RGD probes, blocking studies are crucial to confirm that their accumulation in tumors is indeed due to binding to integrin receptors. While specific quantitative blocking data for this compound is not detailed in the primary literature, studies on closely related cypate-RGD conjugates provide strong evidence for the receptor-specific targeting of this class of compounds. For instance, in vivo studies of a cypate-GRD probe demonstrated that its selective accumulation in tumors could be inhibited by co-incubation with a cyclic RGD peptide, cyclo[RGDfV], which is known to bind to the αvβ3 integrin with high affinity. nih.gov This finding suggests that both the cypate-GRD probe and the unlabeled cyclic RGD peptide compete for the same binding site on the integrin receptor. nih.gov
This principle of competitive binding is fundamental to validating the targeting specificity of probes like this compound. The successful blocking of tumor uptake by a known integrin-binding ligand would confirm that the probe's localization is a direct result of its interaction with the target integrin, a critical characteristic for a reliable molecular imaging agent.
Comparative Analysis with Other Integrin-Targeting Probes
The performance of a novel imaging probe is best understood when compared with other existing agents that target the same molecular marker. The development of this compound was part of a broader study that synthesized and evaluated a series of multimeric RGD compounds, allowing for a direct comparison of probes with varying numbers of RGD peptide units. nih.gov This comparative analysis provides valuable insights into the structure-activity relationship of these probes.
The following table summarizes the in vitro binding affinities of various cypate-RGD conjugates for the αvβ3 integrin receptor, as determined by a competitive binding assay.
| Compound | Number of RGD Units | IC50 (nM) |
| cypate-[RGD-NH2] | 1 | >1000 |
| cypate-[(RGD)2-NH2] | 2 | 250 ± 30 |
| cypate-[(RGD)3-NH2] | 3 | 180 ± 20 |
| This compound | 4 | 120 ± 15 |
| cypate-[(RGD)4-NH2]2 | 8 | 60 ± 8 |
Data sourced from Ye et al., Journal of Medicinal Chemistry, 2006. nih.govnih.gov
These data clearly illustrate that this compound possesses a significantly higher binding affinity than its monomeric, dimeric, and trimeric counterparts. nih.govnih.gov The octameric version, with eight RGD units, shows an even greater affinity. nih.govnih.gov
Furthermore, in vitro studies monitoring the internalization of these compounds by αvβ3-positive tumor cells (A549) revealed that the endocytosis of the octameric RGD derivative was significantly higher compared to the other compounds in the series. nih.gov In vivo noninvasive optical imaging and biodistribution studies also confirmed that these multimeric compounds were retained in A549 tumor tissue. nih.gov
When compared to cyclic RGD peptides, which are also widely used for integrin targeting, linear multimeric RGD probes like this compound offer a different design strategy. While cyclic RGD peptides often exhibit high binding affinity due to their conformationally constrained structure, the multimeric approach with linear RGD units leverages the avidity gained from multiple binding interactions. mdpi.com The choice between these strategies may depend on the specific application and the desired pharmacokinetic properties of the imaging agent.
Conceptual Advancements and Future Research Trajectories
Integration of Cypate-RGD Scaffolds in Theranostic Strategies
The dual-functionality of cypate-RGD constructs positions them as promising candidates for theranostics, an approach that combines therapeutic and diagnostic capabilities in a single agent. The cypate (B1246621) core serves as a near-infrared (NIR) fluorescent dye, while the appended Arginine-Glycine-Aspartate (RGD) peptides act as targeting vectors for specific integrin receptors. nih.govmdpi.com
Conceptual Frameworks for Combined Imaging and Molecular Intervention
The fundamental concept behind using cypate-RGD scaffolds in theranostics lies in their ability to selectively accumulate in tissues overexpressing integrin receptors, such as the αvβ3 integrin, which is a hallmark of angiogenesis and is overexpressed in many tumor cells. mdpi.commdpi.com The cypate component, a dicarboxylic acid-containing carbocyanine dye, provides a robust scaffold for the attachment of multiple RGD ligands and possesses intrinsic near-infrared (NIR) fluorescence. nih.govresearchgate.net This NIR property is particularly advantageous for in vivo imaging due to the low absorption and autofluorescence of biological tissues in this spectral region, allowing for high sensitivity and deep tissue penetration. nih.govresearchgate.net
The RGD peptide sequence facilitates targeted delivery by binding to integrins, thereby enabling the visualization of tumors. mdpi.com The multivalent presentation of RGD motifs, as seen in cypate-[(RGD)4-NH2]1, can significantly enhance the binding affinity and specificity for these receptors through a multivalency effect. nih.govnih.gov This enhanced binding and subsequent receptor-mediated endocytosis allow the probe to be internalized by target cells. nih.govwustl.edu
This framework allows for the non-invasive monitoring of disease progression and localization through optical imaging. wustl.edu Conceptually, the same scaffold can be adapted for therapeutic intervention. By conjugating cytotoxic agents or other therapeutic molecules to the cypate-RGD platform, it is possible to achieve targeted drug delivery, concentrating the therapeutic effect at the disease site while minimizing systemic toxicity. benthamdirect.com This integration of diagnostic imaging and targeted therapy within a single molecular entity is the core of the theranostic strategy. researchgate.net
Ongoing Development of Advanced RGD-Based Probes
The development of this compound is part of a broader effort to create more effective RGD-based molecular probes. nih.gov Research is actively exploring new chemical strategies and molecular designs to improve the performance of these agents for both imaging and therapeutic applications. nih.gov
Exploration of Diverse Linker Chemistries and Scaffold Designs
The efficacy of a targeted probe is highly dependent on its molecular architecture, including the scaffold that presents the targeting ligands and the linkers that connect the various components.
Scaffold Designs: The cypate molecule itself serves as a functional scaffold, providing attachment points for the RGD peptides via its two carboxylic acid groups. nih.govresearchgate.net This design allows for the creation of multimeric arrays of RGD units. nih.gov Beyond cypate, researchers have utilized a wide variety of scaffolds to achieve multivalent presentation of RGD peptides, which is a known strategy to improve biological activity. nih.govbenthamdirect.com These scaffolds can be broadly categorized as low-molecular-weight structures (like peptides and peptidomimetics) or large macromolecules such as polymers, proteins, and nanoparticles. nih.gov The purpose of a scaffold is often to transplant a known binding motif, like RGD, onto a different backbone to stabilize the motif or combine functional sites. meilerlab.org For example, human serum albumin (HSA) has been used as a scaffold to create RGD-based probes with longer circulation times, potentially improving targeting efficacy. nih.gov
Linker Chemistries: Linker technology is critical in the design of complex molecular probes, connecting the functional components (e.g., targeting ligand, imaging agent, therapeutic payload). symeres.com The choice of linker can influence the probe's stability, solubility, and pharmacokinetic properties. Linkers can be classified as non-cleavable, which remain intact, or cleavable, which are designed to break under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes). symeres.com For instance, hydrophilic linkers, such as those containing polyethylene glycol (PEG) or sugars, can improve the water solubility of a probe and reduce non-specific binding. nih.gov In the context of drug delivery, self-immolative linkers can be employed to ensure the controlled release of a therapeutic agent following a specific trigger within the target cell. symeres.com The development of RGD-based probes involves careful selection of linkers to optimize the spatial orientation of the RGD motifs and control the release of any conjugated therapeutic agents. nih.gov
Elucidation of Comprehensive Structure-Activity Relationships for Optimized Bioprobes
A central goal in the development of RGD-based probes is to understand the relationship between their chemical structure and their biological activity (Structure-Activity Relationship, SAR). This knowledge is crucial for designing new compounds with improved affinity, selectivity, and efficacy. mdpi.com
For cypate-RGD conjugates, a key finding is that multivalency plays a critical role in receptor binding. nih.gov Studies have shown that increasing the number of RGD units on the cypate scaffold leads to a remarkable increase in binding affinity for the αvβ3 integrin receptor. nih.gov For example, multimeric RGD compounds showed significantly lower IC50 values compared to their monomeric counterparts, indicating stronger binding. nih.gov
However, the SAR is not solely dependent on the number of RGD moieties. The spatial arrangement and alignment of the peptide ligands also significantly influence receptor binding affinity. nih.govwustl.edu Research has demonstrated that divalent linear arrays of RGD units can bind to the αvβ3 integrin with slightly higher affinity than their monovalent analogues. nih.gov This suggests that optimizing the spatial presentation of the RGD motifs is a key strategy for inducing potent multivalent interactions with integrin receptors. nih.govnih.gov The simplicity of the synthetic strategy used for cypate-RGD compounds makes it feasible to create libraries of molecules with varying numbers and arrangements of RGD units to further elucidate these complex structure-activity relationships. nih.gov
Beyond the number and spacing of RGD units, the amino acid sequence surrounding the core RGD motif can also affect binding activity and selectivity for different integrin subtypes. acs.org The conformation of the RGD sequence, often constrained through cyclization, is another critical factor that enhances binding affinity and stability compared to linear peptides. mdpi.com Comprehensive SAR studies, combining chemical synthesis, computational modeling, and biological evaluation, are essential for the rational design of next-generation RGD-based bioprobes with optimized performance for specific clinical applications. mdpi.com
| Compound Name | Structure | IC50 (M) for αvβ3 Integrin nih.gov |
| Cyclo(RGDfV) | Control | 2.87 ± 0.97 x 10⁻⁸ |
| Cypate-[(RGD)2-NH2]1 | Monovalent Dimer | 1.83 ± 0.21 x 10⁻⁷ |
| Cypate-[(RGD)2-NH2]2 | Divalent Dimer | 1.25 ± 0.17 x 10⁻⁷ |
| Cypate-[(RGD)3-NH2]1 | Monovalent Trimer | 1.16 ± 0.08 x 10⁻⁷ |
| Cypate-[(RGD)3-NH2]2 | Divalent Trimer | 9.71 ± 2.15 x 10⁻⁸ |
| This compound | Monovalent Tetramer | 1.04 ± 0.11 x 10⁻⁷ |
| Cypate-[(RGD)4-NH2]2 | Divalent Tetramer | 8.19 ± 1.11 x 10⁻⁸ |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing cypate-[(RGD)₄-NH₂]₁, and how can purity and stability be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, with iterative coupling of RGD motifs and cypate conjugation via carboxylate or amine groups. Purification involves reverse-phase HPLC, with purity validated via mass spectrometry (≥95% purity threshold). Stability studies require lyophilized storage at -80°C and characterization via circular dichroism (CD) spectroscopy to confirm structural integrity under varying pH/temperature conditions .
- Data Validation : Include chromatograms, mass-to-charge ratios, and CD spectra in supplementary materials to ensure reproducibility .
Q. How does the structural configuration of cypate-[(RGD)₄-NH₂]₁ affect its binding specificity to αvβ3 integrin receptors?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) to measure kinetic constants (KD). Validate via competitive binding assays using unlabeled RGD peptides as controls .
- Key Variables : Assess stereochemistry (D- vs. L-amino acids) and spatial arrangement of RGD motifs using NMR or X-ray crystallography .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating the pharmacokinetics and biodistribution of cypate-[(RGD)₄-NH₂]₁ in tumor-bearing models?
- Methodological Answer : Employ a longitudinal study design with athymic nude mice xenografted with αvβ3-positive tumors (e.g., U87MG glioblastoma). Administer cypate-[(RGD)₄-NH₂]₁ intravenously and track biodistribution via fluorescence imaging (cypate’s NIR emission) at 0, 6, 24, and 48 hours. Include control groups receiving scrambled-sequence peptides .
- Data Analysis : Use compartmental modeling (e.g., two-tissue model) to calculate clearance rates and tumor-to-background ratios. Address inter-subject variability via mixed-effects modeling .
Q. How can contradictory findings regarding the cellular internalization efficiency of cypate-[(RGD)₄-NH₂]₁ be systematically addressed?
- Methodological Answer : Replicate studies across multiple cell lines (e.g., HUVEC, MDA-MB-231) with standardized protocols for flow cytometry (quantify fluorescence intensity) and confocal microscopy (subcellular localization). Test variables such as serum concentration (e.g., 0% vs. 10% FBS) and incubation temperature (4°C vs. 37°C) to identify confounding factors .
- Meta-Analysis : Perform a systematic review of existing data, applying Cochrane risk-of-bias tools to assess study quality and heterogeneity .
Q. What integrative approaches are effective for correlating in vitro efficacy data with in vivo therapeutic outcomes for cypate-[(RGD)₄-NH₂]₁?
- Methodological Answer : Combine multi-modal imaging (e.g., fluorescence-PET-MRI fusion) to track tumor targeting and drug release kinetics. Use RNA sequencing to link in vitro gene expression profiles (e.g., integrin signaling pathways) with in vivo tumor regression data .
- Statistical Frameworks : Apply machine learning (e.g., random forest regression) to identify biomarkers predictive of therapeutic response .
Methodological Notes
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare, with metadata describing experimental conditions .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for reporting animal research and obtain ethics approval for human-derived cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
